3-Amino-5-(2-bromo-4-methylphenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876617 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876617 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . This technique ensures high purity and precise measurement of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32876617 often employs advanced ion chromatography (IC) techniques. These methods are crucial for the accurate measurement and quality control of the compound, especially in the food and beverage and biopharmaceutical industries .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876617 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving MFCD32876617 typically require specific reagents and conditions. For instance, oxidation reactions may involve the use of sulfuric acid solutions and voltage oscillations . These conditions help in transforming the compound into its desired form.
Major Products Formed: The major products formed from the reactions of MFCD32876617 depend on the specific type of reaction and conditions used. For example, oxidation reactions can lead to the formation of graphite oxide, a material consisting of layers of graphene oxide .
Wissenschaftliche Forschungsanwendungen
MFCD32876617 has a wide range of applications in scientific research. In chemistry, it is used for the analysis and quantification of small molecules. In biology, it plays a crucial role in the study of metabolic pathways and cellular processes. In medicine, MFCD32876617 is used in the development of new therapeutic agents and diagnostic tools. In industry, it is employed in quality control and the development of new formulations .
Wirkmechanismus
The mechanism of action of MFCD32876617 involves its interaction with specific molecular targets and pathways. For instance, in the context of leukemia treatment, the compound acts as an inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A. This interaction is crucial for sustaining leukemic cells with KMT2A and NPM1 alterations .
Vergleich Mit ähnlichen Verbindungen
MFCD32876617 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those used in the analysis of small molecules and the development of therapeutic agents. The uniqueness of MFCD32876617 lies in its specific reactivity and stability, which make it suitable for a wide range of applications .
Conclusion
MFCD32876617 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, coupled with advanced preparation methods and a wide range of applications, make it a valuable subject for ongoing research and development.
Eigenschaften
Molekularformel |
C10H11BrClN3 |
---|---|
Molekulargewicht |
288.57 g/mol |
IUPAC-Name |
5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
InChI-Schlüssel |
BEVTZMSQTLNFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.